molecular formula C6H11NO B1322022 2-Azabicyclo[2.2.1]heptan-6-ol CAS No. 37723-38-9

2-Azabicyclo[2.2.1]heptan-6-ol

Cat. No. B1322022
CAS RN: 37723-38-9
M. Wt: 113.16 g/mol
InChI Key: AUBJWMXFVGCAGR-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.2.1]heptan-6-ol is a compound that belongs to the class of azabicycloheptanes, which are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. These compounds are characterized by a seven-membered ring structure containing a nitrogen atom, which can impart unique chemical and physical properties useful for the development of pharmaceutical agents.

Synthesis Analysis

The synthesis of azabicycloheptane derivatives has been explored in various studies. For instance, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes has been developed using common chemicals such as benzaldehyde, allylamine, and cinnamic acid, which undergo intramolecular [2+2]-photochemical cyclization . Similarly, the synthesis of 7-substituted 2-azabicyclo[2.2.1]heptanes has been achieved, demonstrating the versatility of these compounds in creating novel epibatidine analogues . Additionally, the synthesis of exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol has been reported, with the stereochemistry of the exo isomer confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structure of azabicycloheptanes is characterized by a bicyclic framework that can influence the stereochemical outcomes of reactions. The presence of a nitrogen atom within the ring system can lead to neighboring group participation, which is a key factor in the synthesis of various substituted derivatives . The stereochemical assignment of azabicycloheptane derivatives, such as the exo- and endo-7-methyl-7-azabicyclo[2.2.1]heptan-2-ol, is crucial for understanding their reactivity and potential biological activity .

Chemical Reactions Analysis

Azabicycloheptanes undergo a variety of chemical reactions that are useful in medicinal chemistry. The neighboring group participation by the nitrogen atom facilitates nucleophilic substitution at different positions on the ring, allowing for the introduction of various functional groups . The intramolecular [2+2]-photochemical cyclization is a key reaction in the synthesis of these compounds, providing a method to construct the bicyclic framework efficiently .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicycloheptanes are influenced by their unique molecular structure. The rigidity of the bicyclic ring system can affect the conformational dynamics of the molecule, which is important for interaction with biological targets. The presence of substituents on the azabicycloheptane core can further modify its properties, such as solubility, stability, and reactivity, making these compounds suitable for a variety of applications in drug design .

Scientific Research Applications

Synthesis of Nucleoside Analogues

2-Azabicyclo[2.2.1]heptan-6-ol has been employed as a versatile intermediate in the synthesis of various nucleosides, including cyclopentyl carbocyclic 2-deoxy-, 3-deoxy-, and ara- ribonucleoside analogues. This demonstrates its utility in the efficient synthesis of complex organic molecules like carbocyclic thymidine (Dominguez & Cullis, 1999).

Synthesis and Conversion Processes

The compound is instrumental in the synthesis of 6-substituted 2-azabicyclo[2.2.1]heptanes, offering a facile route through novel tricyclic systems. This process includes oxidation and reaction steps to produce bicyclic systems, demonstrating the compound's importance in creating new chemical structures (Portoghese & Sepp, 1973).

Stereochemical Studies

2-Azabicyclo[2.2.1]heptan-6-ol is central to the stereochemical investigation of related compounds. Studies have achieved the synthesis of both exo and endo stereoisomers of related azabicyclo compounds, contributing significantly to the understanding of their stereochemistry (Ramanaiah et al., 1999).

Applications in Alcohol Oxidation

Research shows that derivatives of 2-Azabicyclo[2.2.1]heptan-6-ol, such as 7-azabicyclo[2.2.1]heptan-7-ol, can catalyze the oxidation of secondary alcohols to ketones, using molecular oxygen and copper cocatalysts. This highlights its potential application in oxidation reactions at room temperature (Toda et al., 2023).

Microbiological Oxygenation

The compound has also found applications in microbiological oxygenation processes. Studies involving fungi like Beauveria bassiana and Rhizopus nigricans have demonstrated the oxygenation of N-substituted bridgehead azabicycloalkanes, including derivatives of 2-Azabicyclo[2.2.1]heptan-6-ol. This research contributes to the understanding of microbial transformations in organic chemistry (Davis et al., 1997).

Future Directions

The future directions for research on 2-Azabicyclo[2.2.1]heptan-6-ol and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes used in their synthesis could be further optimized or expanded to include a wider range of substrates . Additionally, the potential biological activities of these compounds, such as their muscarinic agonist activity, could be further investigated .

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBJWMXFVGCAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.2.1]heptan-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
FI Carroll, P Abraham, S Chemburkar… - Journal of medicinal …, 1992 - ACS Publications
Radioligand binding affinities of four new muscarinic antagonists and six potential muscarinic agonists which possess the 2-alkyl-2-azabicyclo [2.2. 1] heptane ring system have been …
Number of citations: 20 pubs.acs.org
M Cai, J Ma, Q Wu, A Lin, H Yao - Organic Letters, 2022 - ACS Publications
A chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed. A range of 2-azabicyclo[2.2.1]heptanes were obtained in high yields with excellent …
Number of citations: 5 pubs.acs.org
CD Cox, JR Malpass, J Gordon, A Rosen - Journal of the Chemical …, 2001 - pubs.rsc.org
Synthesis of the title compounds is described; detailed NMR data are provided in support of the proposed stereostructures. The 5- and 6-endo-compounds show high selectivity for α4β2 …
Number of citations: 31 pubs.rsc.org
M Salvi - 2014 - air.unimi.it
The discovery of the orexin (also known as hypocretin) neuropeptide system determined a major advancement in the understanding of sleep and arousal states and its study emerged …
Number of citations: 3 air.unimi.it
HS Aaron - Topics in Stereochemistry, 1979 - books.google.com
Dilute-solution infrared (IR) spectroscopy is commonly used to prove the presence of an intramolecular hydrogen bond for configurational and conformational assignments. Properly …
Number of citations: 79 books.google.com
CD Cox - 2000 - search.proquest.com
Our intentions were to design epibatidine analogues containing a distance between the two active nitrogen centres close to that shown by epibatidine itself, in concordance with the …
Number of citations: 4 search.proquest.com
RL Dean - 1999 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfihn master. UMI fihns the text directly from the original or copy submitted…
Number of citations: 5 search.proquest.com

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